molecular formula C16H18ClN3OS B11235934 N-(3-chlorophenyl)-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide

N-(3-chlorophenyl)-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B11235934
M. Wt: 335.9 g/mol
InChI Key: RXHUGHSYSFWJGE-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of the imidazole ring, introduction of the cyclopentyl group, and subsequent attachment of the chlorophenyl and sulfanylacetamide moieties. Common reagents used in these reactions include imidazole, cyclopentyl bromide, and chlorophenyl acetic acid derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE: can be compared with other imidazole derivatives such as:

Uniqueness

The uniqueness of N-(3-CHLOROPHENYL)-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE lies in its specific structural features, such as the combination of the chlorophenyl, cyclopentyl, and sulfanylacetamide groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C16H18ClN3OS

Molecular Weight

335.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C16H18ClN3OS/c17-12-4-3-5-13(10-12)19-15(21)11-22-16-18-8-9-20(16)14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,19,21)

InChI Key

RXHUGHSYSFWJGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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